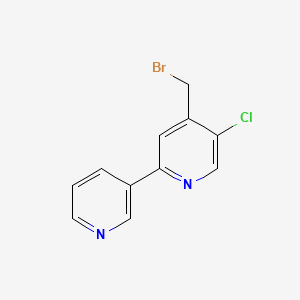
4-(Bromomethyl)-5-chloro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. This compound is notable for its bromomethyl and chloro substituents, which confer unique chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 5-chloro-2,3’-bipyridine: : The synthesis of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine typically begins with the bromination of 5-chloro-2,3’-bipyridine. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the bipyridine ring.
-
Industrial Production Methods: : Industrially, the production of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 4-(Bromomethyl)-5-chloro-2,3’-bipyridine undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom to form various substituted bipyridines.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For instance, the bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substituted Bipyridines: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives of 5-chloro-2,3’-bipyridine.
Carboxylic Acids: Oxidation of the bromomethyl group yields carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of ligands for coordination chemistry and catalysts for various organic transformations.
Biology and Medicine
The compound is explored for its potential biological activities. Derivatives of bipyridines are known to exhibit antimicrobial, antiviral, and anticancer properties. Research is ongoing to develop new pharmaceuticals based on this scaffold.
Industry
In the materials science field, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-5-chloro-2,3’-bipyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
4-(Chloromethyl)-5-chloro-2,3’-bipyridine: Similar but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide a distinct combination of reactivity and electronic properties. This makes it particularly useful in applications requiring specific substitution patterns and electronic characteristics.
Properties
Molecular Formula |
C11H8BrClN2 |
|---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
4-(bromomethyl)-5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
InChI Key |
UCUXPYSOZOHUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















